5-bromo-2-(trifluoromethyl)-1H-imidazole
Description
5-Bromo-2-(trifluoromethyl)-1H-imidazole (molecular formula: C₄H₂BrF₃N₂) is a halogenated imidazole derivative featuring a bromine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the imidazole ring. The compound’s structure (SMILES: C1=C(NC(=N1)C(F)(F)F)Br) confers unique electronic and steric properties due to the electron-withdrawing effects of both substituents .
The trifluoromethyl group enhances metabolic stability and lipophilicity, making such compounds valuable in medicinal chemistry and material science. However, specific biological or industrial applications of 5-bromo-2-(trifluoromethyl)-1H-imidazole remain underexplored in the available literature.
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2/c5-2-1-9-3(10-2)4(6,7)8/h1H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOYWMVJTKVTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(trifluoromethyl)-1H-imidazole typically involves the bromination of 2-(trifluoromethyl)-1H-imidazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 5-bromo-2-(trifluoromethyl)-1H-imidazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-(trifluoromethyl)-1H-imidazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
5-Bromo-2-(trifluoromethyl)-1H-imidazole serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its unique structural features make it suitable for developing drugs targeting various diseases, including cancer and bacterial infections. The trifluoromethyl group enhances lipophilicity, which is essential for drug absorption and metabolic stability .
Case Study: Antitumor Activity
Research has indicated that derivatives of imidazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications to the imidazole structure have been shown to enhance antitumor properties, suggesting that 5-bromo-2-(trifluoromethyl)-1H-imidazole could be further investigated for similar effects .
Materials Science
Enhanced Material Properties
In materials science, 5-bromo-2-(trifluoromethyl)-1H-imidazole can be incorporated into polymers or other materials to improve their thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for electronics and coatings, where durability and performance are critical.
Organic Synthesis
Intermediate in Chemical Reactions
The compound acts as an intermediate in various organic synthesis reactions, facilitating the creation of more complex molecules. It undergoes substitution reactions where the bromine atom can be replaced by other nucleophiles such as amines or thiols. Furthermore, it can participate in cross-coupling reactions like Suzuki or Heck coupling to form carbon-carbon bonds, making it a versatile reagent in synthetic chemistry.
Biological Studies
Biochemical Assays
5-Bromo-2-(trifluoromethyl)-1H-imidazole is utilized in biochemical assays to study enzyme interactions and molecular biology processes. Its ability to modulate enzyme activity makes it valuable for investigating biochemical pathways and cellular signaling mechanisms .
Mechanism of Action
The mechanism of action of 5-bromo-2-(trifluoromethyl)-1H-imidazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Electronic Differences
5-Bromo-2-phenyl-1H-benzo[d]imidazole (2d)
- Structure : A benzimidazole derivative with bromine at C5 and a phenyl group at C2.
- Molecular Formula : C₁₃H₉BrN₂.
- The absence of -CF₃ reduces its electron-withdrawing character compared to the target compound .
5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole
- Structure : A benzimidazole with bromine (C5), fluorine (C7), and -CF₃ (C2).
- Molecular Formula : C₈H₄BrF₄N₂.
- Properties: The additional fluorine atom enhances electronegativity and may improve binding selectivity in biological systems. No melting point data is reported .
5-Bromo-2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole
- Structure : Features a 4-bromophenyl group at C2 and an ethyl group at N1.
- Molecular Formula : C₁₅H₁₁Br₂N₂.
5-Bromo-2-(trifluoromethyl)-1H-benzimidazole
- Activity: Demonstrates potent biofilm inhibition against E. coli AB1157, reducing biofilm formation by 8–10× at 125 µg/ml.
- Key Difference : While structurally similar, the benzimidazole core (vs. imidazole) may enhance DNA intercalation or enzyme inhibition due to its fused aromatic system.
3-Substituted-1H-imidazol-5-yl Indole Derivatives (e.g., Compound 34)
- Structure : 5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole.
- The absence of -CF₃ reduces metabolic stability compared to the target compound .
Physicochemical Properties
| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 5-Bromo-2-(trifluoromethyl)-1H-imidazole | C₄H₂BrF₃N₂ | Br (C5), -CF₃ (C2) | Not reported | Imidazole, -CF₃ |
| 5-Bromo-2-phenyl-1H-benzo[d]imidazole (2d) | C₁₃H₉BrN₂ | Br (C5), Ph (C2) | 202–203 | Benzimidazole, phenyl |
| 5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole | C₈H₄BrF₄N₂ | Br (C5), F (C7), -CF₃ (C2) | Not reported | Benzimidazole, -CF₃, F |
| 5-Bromo-2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole | C₁₅H₁₁Br₂N₂ | Br (C5), 4-BrPh (C2), Et (N1) | Not reported | Benzimidazole, ethyl |
Biological Activity
5-Bromo-2-(trifluoromethyl)-1H-imidazole is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
1. Chemical Structure and Properties
The compound features a bromine atom and a trifluoromethyl group, which enhance its lipophilicity and metabolic stability. These structural characteristics facilitate interactions with various biological targets.
Chemical Structure:
- Molecular Formula: C_4H_2BrF_3N_3
- Molecular Weight: 234.98 g/mol
- IUPAC Name: 5-bromo-2-(trifluoromethyl)-1H-imidazole
2. Antimicrobial Activity
Research indicates that 5-bromo-2-(trifluoromethyl)-1H-imidazole exhibits notable antimicrobial properties. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The compound's activity is attributed to its structural features, which allow it to interact with bacterial cell membranes and inhibit growth.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 50 µg/mL |
3. Anticancer Properties
Imidazole derivatives, including 5-bromo-2-(trifluoromethyl)-1H-imidazole, have been investigated for their anticancer potential. Studies have shown that imidazoles can inhibit angiogenesis and modulate cancer cell proliferation by targeting specific pathways.
Case Study: Inhibition of KRAS/Wnt Pathway
A series of experiments demonstrated that imidazoles could inhibit the KRAS/Wnt signaling pathway, which is crucial in various cancers. The binding affinity of derivatives was assessed through molecular docking studies, revealing promising results for compounds similar to 5-bromo-2-(trifluoromethyl)-1H-imidazole.
Table 2: Anticancer Activity Overview
| Compound | Target Pathway | IC50 Value (µM) | Reference |
|---|---|---|---|
| 5-bromo-2-(trifluoromethyl)-1H-imidazole | KRAS/Wnt | <10 | |
| Bromolevamisole | Angiogenesis | <15 | |
| N-alkylated imidazoles | Cell Proliferation | <20 |
The mechanism of action for 5-bromo-2-(trifluoromethyl)-1H-imidazole involves its interaction with specific enzymes or receptors within biological systems. The trifluoromethyl group enhances its ability to penetrate cell membranes, while the bromine atom may participate in halogen bonding, influencing binding affinity to molecular targets.
5. Conclusion
5-Bromo-2-(trifluoromethyl)-1H-imidazole presents a compelling profile as a bioactive compound with significant antimicrobial and anticancer properties. Ongoing research is essential to further elucidate its mechanisms of action and therapeutic potential in clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
